molecular formula C16H16O2 B1343883 Methyl 4-methyl-2-(4-methylphenyl)benzoate CAS No. 216442-85-2

Methyl 4-methyl-2-(4-methylphenyl)benzoate

Cat. No.: B1343883
CAS No.: 216442-85-2
M. Wt: 240.3 g/mol
InChI Key: YKTDUUWVBXNDEF-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-(4-methylphenyl)benzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzoate group attached to a methyl group and a 4-methylphenyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methyl-2-(4-methylphenyl)benzoate can be synthesized through several methods. One common method involves the esterification of 4-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-(4-methylphenyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ester can yield 4-methylbenzoic acid, while reduction can produce 4-methylbenzyl alcohol .

Scientific Research Applications

Methyl 4-methyl-2-(4-methylphenyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-methyl-2-(4-methylphenyl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The aromatic ring structure allows for interactions with enzymes and receptors, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methyl-2-(4-methylphenyl)benzoate is unique due to the presence of both a methyl group and a 4-methylphenyl group, which confer distinct chemical and physical properties. These structural features influence its reactivity and interactions with other molecules, making it valuable for specific research applications .

Properties

IUPAC Name

methyl 4-methyl-2-(4-methylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11-4-7-13(8-5-11)15-10-12(2)6-9-14(15)16(17)18-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTDUUWVBXNDEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=CC(=C2)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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